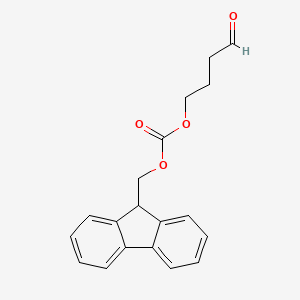

Carbonic acid, 9H-fluoren-9-ylmethyl 4-oxobutyl ester

CAS No.:

Cat. No.: VC15889546

Molecular Formula: C19H18O4

Molecular Weight: 310.3 g/mol

* For research use only. Not for human or veterinary use.

Specification

| Molecular Formula | C19H18O4 |

|---|---|

| Molecular Weight | 310.3 g/mol |

| IUPAC Name | 9H-fluoren-9-ylmethyl 4-oxobutyl carbonate |

| Standard InChI | InChI=1S/C19H18O4/c20-11-5-6-12-22-19(21)23-13-18-16-9-3-1-7-14(16)15-8-2-4-10-17(15)18/h1-4,7-11,18H,5-6,12-13H2 |

| Standard InChI Key | QDMHPIIVJBMGAS-UHFFFAOYSA-N |

| Canonical SMILES | C1=CC=C2C(=C1)C(C3=CC=CC=C32)COC(=O)OCCCC=O |

Introduction

Structural and Molecular Characteristics

Molecular Architecture

The compound features a carbonate ester linkage between the 9H-fluoren-9-ylmethanol (Fmoc-OH) and 4-oxobutanol. Key structural attributes include:

-

Fluorenylmethyl group: Provides steric bulk and UV activity, facilitating purification and detection in chromatographic methods.

-

4-Oxobutyl chain: Introduces a reactive ketone moiety, enabling further functionalization via nucleophilic addition or condensation reactions .

Table 1: Key Molecular Descriptors

| Property | Value | Source |

|---|---|---|

| Molecular Formula | ||

| Molecular Weight | 310.3 g/mol | |

| IUPAC Name | 9H-Fluoren-9-ylmethyl 4-oxobutyl carbonate | |

| Canonical SMILES | C1=CC=C2C(=C1)C(C3=CC=CC=C32)COC(=O)OCCCC=O |

Synthesis Methods

Conventional Esterification

The primary synthesis route involves the esterification of carbonic acid derivatives with 9H-fluoren-9-ylmethanol and 4-oxobutanol. Key steps include:

-

Activation of Carbonic Acid: Thionyl chloride () or chlorotrimethylsilane () converts carbonic acid to its reactive chloroformate intermediate .

-

Nucleophilic Substitution: The chloroformate reacts with 4-oxobutanol in anhydrous methanol or acetonitrile, yielding the target ester .

Table 2: Representative Synthesis Conditions

Alternative Approaches

-

Photoredox Catalysis: Recent advances utilize visible-light-mediated reactions to form carbonate esters under milder conditions, minimizing side reactions .

-

Solid-Phase Synthesis: Fmoc-protected intermediates are employed in automated peptide synthesizers, highlighting compatibility with iterative coupling protocols .

Chemical Reactivity and Stability

Hydrolysis and Transesterification

The ester bond is susceptible to hydrolysis under acidic or basic conditions, regenerating Fmoc-OH and 4-oxobutanol. Alkaline conditions (pH > 10) accelerate degradation, necessitating careful handling .

Ketone Reactivity

The 4-oxobutyl chain undergoes nucleophilic additions (e.g., Grignard reactions) and condensations (e.g., Wittig reactions), enabling diversification into aldehydes, alcohols, or alkenes .

Applications in Synthetic Chemistry

Peptide Synthesis

-

Protective Group: The Fmoc moiety is widely used in solid-phase peptide synthesis (SPPS) to protect amino groups, offering orthogonal deprotection under mild basic conditions .

-

Linker Molecules: Serves as a photolabile linker in combinatorial chemistry, enabling UV-triggered release of synthesized peptides .

Materials Science

-

Polymer Functionalization: Incorporates ketone groups into polymer backbones for crosslinking or post-polymerization modifications .

-

Dendrimer Synthesis: Acts as a branching unit in dendritic architectures, enhancing solubility and biocompatibility .

Recent Advances and Future Directions

Photoredox Applications

Emerging methodologies leverage photoredox/Ni dual catalysis to incorporate Fmoc-protected esters into complex molecules, enabling C–C bond formation under visible light .

Bioconjugation

The ketone group facilitates site-specific protein labeling via oxime or hydrazone ligation, advancing antibody-drug conjugate (ADC) development .

- mass of a compound required to prepare a solution of known volume and concentration

- volume of solution required to dissolve a compound of known mass to a desired concentration

- concentration of a solution resulting from a known mass of compound in a specific volume